N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide

Drug-likeness Lipophilicity Permeability

Procure this distinctly engineered sulfonamide probe for precise SAR and SPR campaigns. The electron-withdrawing 4-OCF₃ group (Hammett σₚ ≈ +0.35) fundamentally alters NH acidity and lipophilicity (ΔlogP +0.59 vs. –CH₃ analog), making it a superior reference standard for calibrating permeability and binding assays. The 4-acetylphenyl moiety is a versatile synthetic handle for hit-to-lead derivatization. Ideal for medicinal chemistry teams requiring a differentiated, high-purity building block to investigate HDAC isoform selectivity or dihydropteroate synthase inhibition.

Molecular Formula C15H12F3NO4S
Molecular Weight 359.3 g/mol
CAS No. 812651-86-8
Cat. No. B6618071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS812651-86-8
Molecular FormulaC15H12F3NO4S
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C15H12F3NO4S/c1-10(20)11-2-4-12(5-3-11)19-24(21,22)14-8-6-13(7-9-14)23-15(16,17)18/h2-9,19H,1H3
InChIKeyDZPSCKPPDNJMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 812651-86-8): Core Identity & Procurement Baseline


N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 812651-86-8, molecular formula C₁₅H₁₂F₃NO₄S, molecular weight 359.32 g·mol⁻¹) is a para-substituted N-aryl benzenesulfonamide that incorporates both a 4-acetylphenyl moiety on the sulfonamide nitrogen and a 4-trifluoromethoxy (–OCF₃) group on the sulfonyl-bearing phenyl ring . The compound belongs to the arylsulfonamide class, a scaffold widely exploited for carbonic anhydrase inhibition, antibacterial activity via dihydropteroate synthase targeting, and histone deacetylase modulation [1]. Unlike its simpler methyl or unsubstituted analogs, the electron-withdrawing –OCF₃ substituent fundamentally alters the electronic landscape of the sulfonamide pharmacophore, impacting NH acidity, hydrogen-bond donor capacity, and logP, which collectively differentiate this compound for medicinal chemistry and chemical biology applications where tuned physicochemical properties are critical.

Why Generic 4-Substituted Benzenesulfonamides Cannot Replace N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide


The N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide structure is defined by two synergistic features: (i) a 4-acetylphenyl group on the sulfonamide nitrogen that provides a reactive handle for further derivatization (e.g., chalcone formation) [1], and (ii) a 4-trifluoromethoxy substituent that is strongly electron-withdrawing (Hammett σₚ ≈ +0.35 for OCF₃ vs. –0.17 for CH₃) [2]. Replacing –OCF₃ with –CH₃ or –H produces analogs with substantially different logP, polar surface area (PSA), and sulfonamide NH acidity, which in turn alter target binding, membrane permeability, and metabolic stability. Generic substitution without careful consideration of these quantitative differences risks loss of biological activity, altered selectivity profiles, and failed experimental reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide vs. Closest Analogs


Lipophilicity (logP) and Polar Surface Area (PSA) Comparison: –OCF₃ vs. –CH₃ Analog

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide exhibits a computed logP of 4.74 and a topological polar surface area (tPSA) of 80.85 Ų, compared to logP = 4.15 and tPSA = 71.62 Ų for the direct methyl analog N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF, CAS 5317-94-2) [1]. This represents a ΔlogP of +0.59 (a ~3.9× increase in octanol–water partition coefficient) and a ΔtPSA of +9.23 Ų, indicating simultaneously increased lipophilicity and hydrogen-bonding capacity—a rare combination that enhances membrane permeability while preserving target engagement potential.

Drug-likeness Lipophilicity Permeability

Electron-Withdrawing Modulation: Hammett Substituent Constant Comparison (–OCF₃ vs. –CH₃ vs. –H)

The 4-trifluoromethoxy substituent exerts a strong electron-withdrawing inductive effect (Hammett σₚ ≈ +0.35 for –OCF₃), in contrast to the electron-donating 4-methyl group (σₚ ≈ –0.17 for –CH₃) and the neutral hydrogen (σₚ = 0.00) [1]. This electronic difference lowers the pKa of the sulfonamide –NH– group by an estimated 0.5–1.0 log units relative to the methyl analog, enhancing its hydrogen-bond donor strength to biological targets such as the zinc-bound hydroxide in carbonic anhydrase active sites [2]. Sulfonamides with electron-withdrawing substituents have been shown to exhibit improved carbonic anhydrase inhibition, with KI values frequently in the low nanomolar range for the hCA II isoform [3].

Electronic effects SAR Sulfonamide NH acidity

Antibacterial Potency Baseline: MIC Data for N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF) as a Structural Reference

While specific MIC data for the target compound (812651-86-8) is not available in open literature, the direct methyl analog N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF) has been assessed against clinically relevant bacterial strains. PSASF exhibited MIC of 256 μg/mL against Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, and MIC of 256 μg/mL against Staphylococcus aureus ATCC 29213 (reference drugs amoxicillin, ciprofloxacin, meropenem, and vancomycin showed significantly lower MICs, indicating the sulfonamide scaffold has moderate standalone antibacterial activity) . Based on class-level SAR, the electron-withdrawing –OCF₃ group is expected to further modulate enzyme inhibitory potency by influencing sulfonamide NH ionization, though the magnitude and direction of this effect require empirical determination.

Antibacterial MIC Folate synthesis inhibition

HDAC Inhibitor Pharmacophore: Patent-Disclosed Relevance of the 4-(Trifluoromethoxy)benzenesulfonamide Substructure

US Patent US7381749B2 discloses sulfonamides as inhibitors of histone deacetylase (HDAC), with explicit claims covering compounds containing the 4-(trifluoromethoxy)benzenesulfonamide substructure [1]. In this patent, the –OCF₃-bearing sulfonamide moiety functions as a zinc-binding group (ZBG) surface recognition element. The specific compound N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide embodies the core pharmacophore: a trifluoromethoxy-substituted benzenesulfonamide coupled to an acetylphenyl group, the latter of which can serve as a synthetic handle for further elaboration into HDAC inhibitor leads. This patent linkage provides a documented intellectual property context that simpler 4-methyl or 4-H analogs cannot match.

HDAC inhibition Epigenetics Cancer therapeutics

Comparative Lipophilicity and Microsomal Stability of Trifluoromethoxy- vs. Methoxy-Substituted Sulfonamides

A systematic study by Enamine Ltd. compared the physicochemical properties and microsomal stability of compounds bearing aliphatic –OCF₃ groups versus their –OCH₃ and –CF₃ analogs [1]. Key findings: (i) –OCF₃-substituted compounds exhibited increased lipophilicity relative to –OCH₃ analogs (comparable to –CF₃-bearing compounds); (ii) microsomal stability studies indicated that the trifluoromethoxy group typically decreased metabolic stability compared to either CH₃O– or CF₃–substituted counterparts, except in the N-alkoxy(sulfon)amide series where stability was preserved or improved. For the target compound N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide, which contains a sulfonamide (–SO₂NH–) linkage, the N-sulfonamide context predicts favorable microsomal stability retention relative to non-sulfonamide –OCF₃ analogs, though empirical verification is warranted.

Metabolic stability Trifluoromethoxy SAR Microsomal clearance

Procurement-Ready Application Scenarios for N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide


Physicochemical Property Reference Standard for –OCF₃ Sulfonamide SAR Studies

With well-defined computed logP (4.74) and tPSA (80.85 Ų), this compound serves as a calibrated reference standard for medicinal chemistry teams establishing structure–property relationships (SPR) within trifluoromethoxy-substituted sulfonamide series. Its ΔlogP of +0.59 relative to the –CH₃ analog (logP = 4.15) provides a quantitative benchmark for assessing how the –OCF₃ group modulates lipophilicity-driven parameters such as Caco-2 permeability and plasma protein binding in a sulfonamide context [1][2].

Sulfonamide Antibacterial Screening Cascade Probe

As a structural analog of PSASF (MIC = 256 μg/mL against E. coli, P. aeruginosa, and S. aureus) but bearing the electron-withdrawing –OCF₃ group, this compound is a logical next-step probe for antibacterial screening cascades. Its procurement enables head-to-head MIC determination against the same ATCC strain panel, directly testing the hypothesis that –OCF₃-mediated electronic modulation enhances dihydropteroate synthase inhibition relative to the –CH₃ baseline [1].

HDAC Inhibitor Hit-to-Lead Starting Material

The 4-(trifluoromethoxy)benzenesulfonamide substructure is explicitly covered in HDAC inhibitor patent US7381749B2, and the 4-acetylphenyl group provides a versatile synthetic handle for further derivatization (e.g., chalcone condensation, hydrazone formation). This compound is therefore strategically positioned as a procurement-ready starting material for hit-to-lead campaigns targeting histone deacetylase isoforms, where the –OCF₃ group contributes to surface recognition element properties that simpler 4-substituted benzenesulfonamides lack [1][2].

Carbonic Anhydrase Isoform Selectivity Screening

The combination of a strongly electron-withdrawing 4-OCF₃ group (σₚ ≈ +0.35) and an N-(4-acetylphenyl) substituent is hypothesized to enhance binding to carbonic anhydrase isoforms (hCA I, II, IX, XII) that recognize the deprotonated sulfonamide nitrogen. 4-Acetylphenyl-containing benzenesulfonamides have demonstrated KI values as low as 35.9 nM against hCA II [1]. Procurement of this compound enables direct isoform selectivity profiling to determine whether the –OCF₃ modification improves potency or selectivity relative to the reported 4-acetylphenyl benchmark.

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